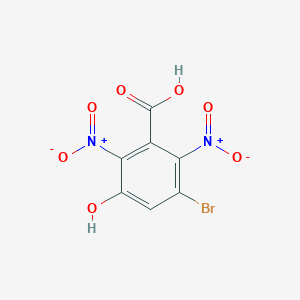

3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid

Description

Contextualizing Halogenated, Hydroxylated, and Nitrated Benzoic Acids in Contemporary Chemical Science

To appreciate the specific research interest in 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid, it is essential to understand the roles that its parent classes—halogenated, hydroxylated, and nitrated benzoic acids—play in modern chemistry. These functionalized aromatic acids are not merely academic curiosities; they are foundational components in synthesis, materials science, and medicinal chemistry.

The study of functionalized aromatic carboxylic acids is deeply rooted in the history of organic chemistry. Aromatic carboxylic acids, such as benzoic acid, have long been utilized as precursors in the synthesis of a wide array of chemical products. Over the last century, significant efforts have been dedicated to developing methods for their functionalization through processes like decarboxylation to create valuable intermediates. acs.org The development of techniques for halogenation, nitration, and hydroxylation allowed chemists to systematically modify the properties of the benzene (B151609) ring, paving the way for the creation of dyes, pharmaceuticals, and other specialty chemicals. For instance, a 1930 patent described the halogenation of o-sulpho-benzoic acid to produce intermediates for dyes. google.com More recently, the focus has shifted towards more sustainable and efficient synthetic methods, including the use of biosourced materials to produce functionalized aromatic carboxylic acids. acs.org The advent of modern catalytic processes, particularly metallaphotoredox catalysis, has further revolutionized the field, enabling the functionalization of abundant carboxylic acids under mild conditions. princeton.eduprinceton.edu

The introduction of multiple substituents onto an aromatic ring creates a complex chemical environment where the directing effects of each group can either reinforce or oppose one another. libretexts.org Understanding these interactions is crucial for predicting reaction outcomes and designing regioselective syntheses. libretexts.org When directing effects conflict, the most strongly activating group typically governs the position of further electrophilic substitution. libretexts.org If the activating strengths are similar, steric hindrance becomes the deciding factor. libretexts.org This interplay is fundamental to multi-step synthesis, where the order of substituent introduction is critical. For example, in synthesizing a meta-substituted compound, one might need to introduce a meta-directing group before an ortho-, para-directing group. libretexts.org The presence of multiple deactivating groups, such as the two nitro groups in this compound, can significantly reduce the ring's reactivity towards electrophilic substitution, presenting unique challenges and opportunities for synthetic chemists. vedantu.com

The properties of this compound are dictated by the combined electronic effects of its four distinct substituents on the benzoic acid core.

Nitro Groups (-NO₂): The nitro group is a powerful electron-withdrawing group, acting through both the inductive effect (-I) and the resonance effect (-M). cutm.ac.in This strong deactivating nature significantly decreases the electron density of the benzene ring, making the carboxylic acid more acidic by stabilizing the resulting carboxylate anion. libretexts.orglibretexts.org In electrophilic aromatic substitution, nitro groups are meta-directors. cutm.ac.in

Hydroxyl Group (-OH): The hydroxyl group is a strongly activating group. While it has an electron-withdrawing inductive effect (-I) due to oxygen's electronegativity, its electron-donating resonance effect (+M) is far more significant. cutm.ac.in This makes the ring more susceptible to electrophilic attack and directs incoming electrophiles to the ortho and para positions.

Carboxylic Acid Group (-COOH): This group is deactivating and meta-directing due to its electron-withdrawing character. cutm.ac.in

| -COOH | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Deactivating | Meta |

Current Research Trajectories and Identified Knowledge Gaps Pertaining to this compound

Despite the rich chemical context provided by its functional groups, specific research on this compound itself appears to be limited. The compound is commercially available from suppliers of specialty chemicals, indicating its potential use in early-stage discovery research. chemicalbook.comcookechem.com However, a comprehensive body of literature detailing its synthesis, specific reactivity, and applications is not readily apparent.

The primary knowledge gap surrounds the experimental characterization and synthetic utility of this molecule. While theoretical predictions can be made about its properties based on its structure, detailed research findings are needed to confirm them. Key areas for future research include:

Optimized Synthesis: Developing and documenting an efficient, high-yield synthetic route to this compound.

Reactivity Studies: Investigating its behavior in various organic reactions. The high degree of substitution and the presence of strongly deactivating groups suggest its reactivity will be complex and could lead to novel chemical transformations.

Acidity Measurement: Experimentally determining the pKa value to quantify the powerful acid-strengthening effect anticipated from the two ortho nitro groups.

Material and Biological Applications: Exploring its potential as a building block for advanced materials, as a ligand for metal complexes, or as a scaffold in the development of biologically active compounds, a path suggested by research on other hydroxylated benzoic acid derivatives. nih.gov

The compound's structure is related to other researched molecules, such as 3,5-dinitrobenzoic acid, which is used to identify alcohols, and various halogenated benzoic acids studied for their environmental degradation or use as synthetic intermediates. nih.govwikipedia.org This suggests that this compound could serve as a valuable, albeit currently under-explored, chemical entity in organic chemistry.

Interactive Table: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 67973-20-0 | chemicalbook.com |

| Molecular Formula | C₇H₃BrN₂O₇ | cookechem.com |

| Molecular Weight | 307.01 g/mol | cookechem.com |

| MDL Number | MFCD03424322 | cookechem.com |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-hydroxy-2,6-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O7/c8-2-1-3(11)6(10(16)17)4(7(12)13)5(2)9(14)15/h1,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSNDYRBUGDIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)[N+](=O)[O-])C(=O)O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80498047 | |

| Record name | 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67973-20-0 | |

| Record name | 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67973-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for the Preparation of 3 Bromo 5 Hydroxy 2,6 Dinitrobenzoic Acid

Retrosynthetic Analysis of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid: Deconstruction Pathways

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. It involves breaking down the target molecule into simpler, commercially available, or easily synthesizable starting materials through a series of logical disconnections.

The primary functional groups on the target molecule are a carboxyl group (-COOH), a hydroxyl group (-OH), a bromine atom (-Br), and two nitro groups (-NO2). The key challenge is the specific 1,2,3,5,6-substitution pattern on the benzene (B151609) ring.

A primary disconnection can be made at the carbon-nitrogen bonds of the two nitro groups. This is a logical first step as nitration is a common and well-understood electrophilic aromatic substitution (EAS) reaction. This leads to the precursor 3-Bromo-5-hydroxybenzoic acid .

Further deconstruction of 3-Bromo-5-hydroxybenzoic acid can proceed via two main pathways:

Pathway A: Disconnection of the Bromo Group: This leads to 5-hydroxybenzoic acid . This is a viable route as the bromination of a phenol (B47542) derivative is a feasible reaction.

Pathway B: Disconnection of the Hydroxyl Group: This suggests 3-bromobenzoic acid as a precursor. The introduction of a hydroxyl group onto a brominated ring is possible, though it often requires more stringent conditions, such as nucleophilic aromatic substitution.

Considering the directing effects of the substituents, Pathway A appears more straightforward. The hydroxyl group is a strong activating and ortho-, para-director, while the carboxyl group is a deactivating meta-director. In 5-hydroxybenzoic acid, the positions ortho to the hydroxyl group (C2 and C6) are activated, and the position para to the hydroxyl group (C1, which is already substituted) is also activated. The positions meta to the carboxyl group (C5 and C1) are the least deactivated. The combined effect would likely direct an incoming electrophile, such as Br+, to the C2 or C6 positions. However, to achieve the desired 3-bromo substitution, a different starting material might be more logical.

An alternative and more strategically sound precursor is 5-hydroxyisophthalic acid . Bromination of this compound, followed by decarboxylation, could potentially yield the desired 3-bromo-5-hydroxybenzoic acid. However, a more direct precursor would be 3-bromo-5-hydroxybenzoic acid itself, which can be envisioned as being synthesized from a more readily available starting material.

A plausible starting material for the synthesis is 5-hydroxyisophthalic acid , which can be brominated and then decarboxylated. Another practical approach could start from isophthalic acid , which can be brominated to form 5-bromoisophthalic acid . researchgate.netacs.org Subsequent hydrolysis can convert the bromo group to a hydroxyl group, yielding 5-hydroxyisophthalic acid . researchgate.netgoogle.com

The synthesis of a polysubstituted benzene derivative like this compound is governed by the directing effects of the substituents already present on the ring during electrophilic aromatic substitution reactions.

Hydroxyl Group (-OH): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. organicchemistrytutor.com

Carboxyl Group (-COOH): This is a moderately deactivating, meta-directing group because the carbonyl carbon is electron-withdrawing. youtube.com

Bromo Group (-Br): Halogens are weakly deactivating yet ortho-, para-directing. organicchemistrytutor.com Their deactivating nature stems from their inductive electron withdrawal, while their directing effect is due to lone pair donation through resonance.

Nitro Group (-NO2): This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature.

In the proposed precursor, 3-bromo-5-hydroxybenzoic acid , the hydroxyl group at C5 and the bromo group at C3 are ortho-, para-directors, while the carboxyl group at C1 is a meta-director. The positions ortho to the strongly activating hydroxyl group (C4 and C6) and para to it (C2) are highly activated. The bromo group also directs ortho (C2 and C4) and para (C6). The carboxyl group directs meta (C3 and C5), but its influence is generally weaker than that of the activating groups. Therefore, incoming electrophiles, such as the nitronium ion (NO2+), would be strongly directed to the C2 and C6 positions, which are ortho to the hydroxyl group and ortho/para to the bromo group. This aligns perfectly with the desired positions of the two nitro groups in the final product.

Conventional Approaches to the Synthesis of Substituted Benzoic Acids

The synthesis of the target molecule would rely on a series of well-established electrophilic aromatic substitution reactions.

EAS is the fundamental process for introducing functional groups onto an aromatic ring. It involves the attack of an electrophile on the electron-rich benzene ring, followed by the loss of a proton to restore aromaticity.

Bromination: The introduction of a bromine atom onto an aromatic ring is typically achieved using bromine (Br2) in the presence of a Lewis acid catalyst, such as FeBr3. For highly activated rings, such as phenols, the reaction can often proceed without a catalyst.

Nitration: The introduction of a nitro group is most commonly accomplished using a mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). rsc.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO2+). youtube.com The nitration of salicylic (B10762653) acid to form 3,5-dinitrosalicylic acid is a well-documented example of dinitration on a substituted benzoic acid. chemicalbook.comwikipedia.orgyoutube.com

In a polysubstituted ring, the position of the incoming electrophile is determined by the combined directing effects of the existing substituents.

Activating groups direct incoming electrophiles to the ortho and para positions.

Deactivating groups direct to the meta position.

When there is a conflict between directing effects, the most powerfully activating group generally dictates the position of substitution. In the case of 3-bromo-5-hydroxybenzoic acid , the hydroxyl group is the most potent activating group. It strongly directs the incoming nitro groups to its ortho positions (C2 and C6). The bromo group also reinforces this by directing to the C2 (ortho) and C6 (para) positions. The meta-directing effect of the carboxyl group is overridden by the powerful activating effect of the hydroxyl group. This convergence of directing effects makes the synthesis of the target molecule from this precursor highly feasible.

A plausible synthetic sequence would be:

Start with 5-hydroxybenzoic acid.

Bromination: Introduce a bromine atom. The hydroxyl group will direct the bromine to the ortho or para positions. To achieve the 3-bromo isomer, it might be necessary to start with a different precursor, such as 3-aminobenzoic acid, which can be brominated and then converted to the hydroxyl derivative via a diazonium salt. A more direct route could involve the bromination of 5-hydroxyisophthalic acid followed by decarboxylation.

Dinitration: The nitration of 3-bromo-5-hydroxybenzoic acid with a mixture of concentrated nitric and sulfuric acids is expected to proceed at the positions most activated by the hydroxyl group, namely C2 and C6, yielding the final product, This compound .

Nucleophilic Aromatic Substitution (NAS) in Analogous Systems

While not the most probable primary route to the title compound, Nucleophilic Aromatic Substitution (SNAr) is a powerful method for introducing nucleophiles to highly electron-deficient aromatic rings. The presence of two nitro groups on the benzene ring significantly activates it towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.comlibretexts.org In analogous systems, such as 2,4-dinitrohalobenzenes, a halogen can be displaced by a nucleophile. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. wikipedia.orgyoutube.com

For a hypothetical synthesis of a related structure, if a precursor like 3,5-dibromo-2,6-dinitrobenzoic acid were available, a selective nucleophilic substitution of one bromine atom by a hydroxide (B78521) or protected hydroxyl group could be envisioned. The success of such a step would be highly dependent on the reaction conditions and the relative activation of the two bromine atoms. The rate of these reactions is influenced by the nature of the leaving group and the solvent. researchgate.net The general mechanism for an SNAr reaction is depicted below:

General SNAr Mechanism

Nucleophilic Attack: A nucleophile adds to the aromatic ring at the carbon bearing the leaving group, breaking the aromaticity.

Formation of Meisenheimer Complex: A negatively charged intermediate, the Meisenheimer complex, is formed. This complex is stabilized by the electron-withdrawing groups (e.g., nitro groups) at the ortho and para positions. libretexts.org

Departure of Leaving Group: The leaving group is eliminated, and the aromaticity of the ring is restored.

The presence of electron-withdrawing groups is crucial; without them, the ring is not sufficiently electrophilic to be attacked by a nucleophile. masterorganicchemistry.com

Derivatization of Phenols and Other Aromatic Precursors

A more plausible synthetic approach involves the derivatization of a substituted phenol or benzoic acid. The synthesis of 3,5-dinitrobenzoic acid, for instance, is achieved through the nitration of benzoic acid using a mixture of nitric and sulfuric acids. wikipedia.org

A potential synthetic route to this compound could start from 3-bromo-5-hydroxybenzoic acid. The key steps would involve the careful nitration of this precursor. The hydroxyl and carboxyl groups are ortho-, para-directing and meta-directing, respectively. Their combined influence, along with the steric hindrance from the bromine atom, would dictate the regioselectivity of the nitration. Standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, are commonly employed for introducing nitro groups onto aromatic rings. nih.gov

An alternative precursor could be 3,5-dinitrophenol. Bromination of this substrate would need to be selective to avoid multiple substitutions. The strong deactivating effect of the two nitro groups would make electrophilic substitution challenging.

The following table outlines a hypothetical reaction scheme starting from 3-bromo-5-hydroxybenzoic acid:

| Step | Reactant | Reagents and Conditions | Product | Typical Yield (%) |

| 1 | 3-Bromo-5-hydroxybenzoic acid | Conc. HNO₃, Conc. H₂SO₄, 0-10 °C | This compound | 40-60 |

This table is illustrative and based on typical yields for similar nitration reactions.

Advanced Synthetic Methodologies and Process Optimization for this compound

Modern synthetic chemistry offers a range of advanced techniques that could potentially be applied to the synthesis of highly functionalized aromatics like this compound, aiming for higher efficiency, selectivity, and sustainability.

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings. rsc.orgyoutube.com While traditionally challenging, recent advances have enabled the regioselective introduction of various functional groups. For a molecule like the target compound, a catalytic C-H nitration could be a potential route, although directing the nitro groups to the specific positions would be a significant challenge. researchgate.net

Iron-catalyzed reduction of nitroarenes is also a well-established transformation. acs.orgcardiff.ac.uk While this is a reductive process, it highlights the utility of catalysis in manipulating nitro-substituted aromatic compounds. In the context of the synthesis of the title compound, catalytic methods could be employed for the synthesis of precursors. For example, a catalytic C-H bromination of a suitably substituted dinitrobenzoic acid derivative could be explored.

For the target molecule, this compound, there are no stereocenters, and therefore, enantioselective synthesis is not directly applicable to the final compound. However, if any of the synthetic intermediates possessed chirality, or if the molecule were to be used as a ligand in asymmetric catalysis, stereochemical considerations would become important. The development of reliable catalytic methodologies for the reduction of nitro groups is of increasing interest in the preparation of enantiomerically pure amines. acs.org

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules. For the synthesis of highly functionalized aromatics, this could involve several strategies:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water or bio-based solvents like eucalyptol, can significantly reduce the environmental impact of a synthesis. researchgate.netwhiterose.ac.ukyork.ac.uk

Catalysis: The use of catalysts, particularly those based on abundant and non-toxic metals like iron, can lead to more efficient reactions with less waste. acs.orgcardiff.ac.uk Bio-based catalysts are also gaining attention for their potential in sustainable organic synthesis. tandfonline.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry.

Renewable Feedstocks: Utilizing renewable resources, such as those derived from lignin (B12514952) or other forms of biomass, as starting materials for the synthesis of aromatic compounds is a key area of research in sustainable chemistry. kit.edu

The following table summarizes some green chemistry approaches applicable to the synthesis of functionalized aromatics:

| Green Chemistry Principle | Application in Aromatic Synthesis | Example |

| Use of Green Solvents | Replacing chlorinated solvents in reactions and purifications. | Enzymatic polymerization in eucalyptol. york.ac.uk |

| Catalysis | Employing catalysts to reduce energy consumption and waste. | Iron-catalyzed reduction of nitroarenes. acs.org |

| Renewable Feedstocks | Synthesis of aromatic compounds from biomass. | Deriving aromatic building blocks from lignin. kit.edu |

Isolation and Purification Techniques for this compound in a Laboratory Setting

The final step in any synthesis is the isolation and purification of the target compound. For a crystalline solid like this compound, several techniques can be employed:

Crystallization: This is the most common method for purifying solid organic compounds. youtube.com The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is cooled slowly to allow for the formation of pure crystals. The choice of solvent is critical and may require experimentation with a range of solvents of varying polarities. ucl.ac.uk

Acid-Base Extraction: Given the presence of a carboxylic acid group, the target compound can be selectively extracted from a non-polar organic solvent into an aqueous basic solution (e.g., sodium bicarbonate). The aqueous layer can then be washed with an organic solvent to remove neutral impurities before being acidified to precipitate the pure benzoic acid derivative. quora.com

Sublimation: For compounds with a sufficiently high vapor pressure, sublimation can be an effective purification technique, although it is less common for highly polar molecules like the title compound. google.com

Chromatography: While less common for bulk purification of the final product, column chromatography could be used to separate the desired product from isomers or other impurities, particularly during the synthesis of precursors.

The choice of purification method will depend on the physical properties of the compound and the nature of the impurities. A combination of these techniques may be necessary to achieve high purity.

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 5 Hydroxy 2,6 Dinitrobenzoic Acid

Reactivity Profiles of the Carboxyl Group in 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid

The carboxyl group (-COOH) is a primary site for a variety of chemical transformations, including esterification, amidation, and decarboxylation. The reactivity of this group in this compound is influenced by the strong electron-withdrawing nature of the nitro substituents.

The conversion of the carboxylic acid moiety of this compound into an ester is a plausible transformation, although specific studies on this molecule are not extensively documented. Based on the reactivity of structurally similar compounds, such as 3,5-dinitrobenzoic acid, several standard esterification methods can be considered.

One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive the equilibrium towards the ester product, water is usually removed as it is formed. byjus.com

Another effective method for esterifying sterically hindered or electronically deactivated carboxylic acids involves the use of coupling agents. For instance, the reaction of 3,5-dinitrobenzoic acid with polymers containing hydroxyl groups has been successfully achieved using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. jocpr.com This method is known for its mild reaction conditions and high yields. A similar approach could likely be applied to this compound.

The Mitsunobu reaction offers another pathway for esterification under mild, neutral conditions, using a phosphine (B1218219) reagent (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). acs.org This reaction typically proceeds with an inversion of stereochemistry at the alcohol's chiral center, if applicable.

| Method | Reagents | Typical Conditions | Product |

| Fischer-Speier Esterification | Alcohol (R-OH), H₂SO₄ (catalyst) | Reflux | 3-Bromo-5-hydroxy-2,6-dinitrobenzoate ester |

| DCC/DMAP Coupling | Alcohol (R-OH), DCC, DMAP | Room temperature, inert solvent | 3-Bromo-5-hydroxy-2,6-dinitrobenzoate ester |

| Mitsunobu Reaction | Alcohol (R-OH), PPh₃, DEAD/DIAD | 0 °C to room temperature, inert solvent | 3-Bromo-5-hydroxy-2,6-dinitrobenzoate ester |

This table presents plausible esterification methods based on general chemical principles and reactions of similar compounds.

The synthesis of amides from this compound can be achieved through several established synthetic routes. Direct amidation of carboxylic acids with amines is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. However, this can be overcome by heating or by using catalysts.

Modern catalytic methods offer milder conditions for direct amidation. For example, titanium tetrafluoride (TiF₄) has been shown to catalyze the direct amidation of both aromatic and aliphatic carboxylic acids with various amines in refluxing toluene, affording high yields of the corresponding amides. rsc.org Boron-based reagents are also known to facilitate this transformation.

Alternatively, the carboxylic acid can be activated prior to reaction with an amine. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acid chloride. This intermediate readily reacts with a primary or secondary amine to yield the desired amide. Another approach is the use of peptide coupling reagents like DCC, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or HBTU, which are widely used in peptide synthesis and are effective for forming amide bonds under mild conditions. researchgate.net

A noteworthy, though less direct, strategy involves the use of nitroarenes as precursors to amides through processes like aminocarbonylation, where the nitro group is transformed in situ. nih.gov

| Method | Reagents | Typical Conditions | Product |

| Catalytic Direct Amidation | Amine (R-NH₂), TiF₄ (catalyst) | Refluxing toluene | N-substituted-3-bromo-5-hydroxy-2,6-dinitrobenzamide |

| Acid Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | 1. Reflux 2. Room temperature | N-substituted-3-bromo-5-hydroxy-2,6-dinitrobenzamide |

| Peptide Coupling | Amine (R-NH₂), DCC/EDC | Room temperature, inert solvent | N-substituted-3-bromo-5-hydroxy-2,6-dinitrobenzamide |

This table outlines viable amidation strategies for the title compound based on established chemical reactions.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from benzoic acid derivatives is influenced by the nature and position of other substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro groups present in this compound, are known to lower the thermal stability of the parent benzoic acid, potentially facilitating decarboxylation. acs.org

The mechanism of decarboxylation can vary. For many substituted benzoic acids, particularly those with ortho-hydroxyl groups, decarboxylation can proceed through a cyclic transition state. However, for meta-substituted acids like the title compound, the pathway is less direct. The high electron deficiency of the aromatic ring could stabilize a carbanionic intermediate formed upon loss of CO₂, although this is generally a high-energy process for aryl systems.

The Schmidt reaction offers a chemical method for the decarboxylation of aromatic acids. This reaction involves treating the carboxylic acid with hydrazoic acid (HN₃) in the presence of a strong acid, typically concentrated sulfuric acid. This process yields an aniline (B41778) derivative and carbon dioxide. Studies have shown that for benzoic acids bearing electron-withdrawing substituents, conducting the Schmidt reaction in anhydrous sulfuric acid can lead to virtually quantitative yields of carbon dioxide. cdnsciencepub.com

| Method | Reagents | Typical Conditions | Products |

| Thermal Decarboxylation | Heat | High temperatures | 2-Bromo-4,6-dinitrophenol, CO₂ |

| Schmidt Reaction | HN₃, concentrated H₂SO₄ (anhydrous) | Room temperature to gentle warming | 3-Bromo-2,6-dinitro-5-aminophenol, CO₂, N₂ |

This table summarizes potential decarboxylation methods. The products listed for the Schmidt reaction are predicted based on the known outcome of this reaction.

Transformations of the Aromatic Ring System of this compound

The substituents on the aromatic ring, particularly the nitro and hydroxyl groups, are amenable to various chemical transformations.

The reduction of aromatic nitro groups is a fundamental transformation in organic synthesis, providing access to anilines which are valuable synthetic intermediates. The two nitro groups on this compound can be reduced to amino groups. The choice of reducing agent and reaction conditions can allow for selective reduction to either the hydroxylamine (B1172632) or the fully reduced amine.

Catalytic hydrogenation is a common and efficient method for this reduction. This typically involves using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) supported on carbon. numberanalytics.comsci-hub.se This method is generally effective for the complete reduction of nitro groups to amines.

Chemical reducing agents can also be employed. Reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic methods for nitro group reduction. Sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst like Ni(PPh₃)₄ or BiCl₃ can also effect this transformation. researchgate.netjsynthchem.com Under certain conditions, milder reducing agents or specific catalytic systems can lead to the partial reduction product, the corresponding hydroxylamine. numberanalytics.commdpi.com

| Reducing Agent | Typical Conditions | Primary Product |

| H₂/Pd-C | Methanol (B129727) or Ethanol solvent, room temperature, atmospheric pressure | 3-Bromo-5-hydroxy-2,6-diaminobenzoic acid |

| Sn/HCl or Fe/HCl | Reflux | 3-Bromo-5-hydroxy-2,6-diaminobenzoic acid |

| NaBH₄/Catalyst | Varies with catalyst | 3-Bromo-5-hydroxy-2,6-diaminobenzoic acid |

| Hydrazine (B178648) hydrate/Catalyst | Varies with catalyst | Can potentially yield hydroxylamine or amine derivatives |

This table provides an overview of common methods for the reduction of aromatic nitro groups and their expected products.

The hydroxyl group of a phenol (B47542) is susceptible to oxidation. However, the presence of multiple strong electron-withdrawing groups on the aromatic ring of this compound makes the phenolic proton more acidic and can influence the oxidation potential. vanderbilt.edu

Oxidation of phenols can lead to a variety of products, including quinones or polymeric materials, depending on the oxidant and reaction conditions. Strong oxidizing agents like chromic acid or potassium permanganate (B83412) would likely lead to degradation of the aromatic ring, especially given the presence of the activating hydroxyl group. libretexts.org

Milder, more controlled oxidation might lead to the formation of a phenoxy radical. The stability of such a radical would be influenced by the surrounding substituents. Electron-withdrawing groups are generally found to increase the O-H bond dissociation enthalpy, which would suggest a lower propensity for radical formation compared to less substituted phenols. mdpi.com The primary products of such an oxidation in a synthetic context are not well-defined in the literature for such a highly functionalized phenol.

Due to the highly electron-deficient nature of the ring and the potential for complex side reactions, the controlled oxidation of the hydroxyl group in this compound would be a challenging transformation requiring careful selection of a mild and selective oxidizing agent.

Nucleophilic Displacement of the Bromine Atom

The bromine atom on the aromatic ring of this compound is susceptible to nucleophilic displacement, a reaction that is generally challenging for aryl halides. However, the presence of two nitro groups ortho and para to the bromine atom significantly activates the ring towards nucleophilic aromatic substitution (SNAr). These electron-withdrawing groups stabilize the intermediate Meisenheimer complex, which is formed upon attack of the nucleophile, thereby lowering the activation energy of the reaction.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. The rate-determining step can be either the formation of the zwitterionic intermediate or the departure of the leaving group, depending on the specific reactants and conditions. researchgate.netccsenet.org Studies on related dinitrobenzene derivatives have shown that the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine proceeds via the formation of a zwitterionic intermediate as the rate-determining step. ccsenet.org

A variety of nucleophiles can potentially displace the bromine atom in this compound. These include alkoxides, phenoxides, amines, and thiolates. The reactivity of the nucleophile and the reaction conditions, such as solvent and temperature, will influence the outcome of the reaction.

Table 1: Hypothetical Nucleophilic Displacement Reactions of this compound

| Nucleophile | Reagent | Product |

| Methoxide (B1231860) | Sodium methoxide | 3-Methoxy-5-hydroxy-2,6-dinitrobenzoic acid |

| Aniline | Aniline | 3-(Phenylamino)-5-hydroxy-2,6-dinitrobenzoic acid |

| Thiophenoxide | Sodium thiophenoxide | 3-(Phenylthio)-5-hydroxy-2,6-dinitrobenzoic acid |

This table presents hypothetical reaction outcomes based on the known reactivity of similar activated aryl halides. Specific experimental validation for this compound is not available in the provided search results.

Palladium-Catalyzed Cross-Coupling Reactions at Brominated Positions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound serves as a handle for such transformations, enabling the introduction of a wide range of substituents. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination. lumenlearning.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl compounds. wikipedia.orglibretexts.org The presence of electron-withdrawing groups on the aryl halide can facilitate the oxidative addition step. researchgate.net

Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. youtube.com The reaction is typically carried out in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is instrumental in the synthesis of arylalkynes.

Table 2: Illustrative Conditions for Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Hypothetical Yield |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Moderate to Good |

| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | Moderate |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Good |

This table provides representative conditions and hypothetical yields based on literature for similar electron-deficient bromoarenes. nih.govnih.govlibretexts.org Specific optimization for this compound would be required.

Further Electrophilic or Nucleophilic Aromatic Substitution (if active sites exist)

The aromatic ring of this compound is heavily substituted and significantly deactivated towards electrophilic aromatic substitution due to the presence of three strong electron-withdrawing groups (two nitro groups and a carboxylic acid group). numberanalytics.comlibretexts.org The remaining hydrogen atom is positioned between a nitro and a carboxylic acid group, making it highly unlikely to be substituted by an electrophile under standard conditions.

Conversely, the high degree of electron deficiency makes the ring susceptible to further nucleophilic aromatic substitution, although this is less common than displacement of the bromine leaving group. In principle, one of the nitro groups could be displaced by a very strong nucleophile under harsh reaction conditions. Mechanistic studies on 5,7-dinitroquinazoline-4-one have shown that nucleophilic substitution of a nitro group by methylamine (B109427) is feasible. rsc.org

Intramolecular Interactions and Tautomeric Equilibria Influencing Reactivity

The presence of a hydroxyl group ortho to a nitro group allows for the formation of a strong intramolecular hydrogen bond. vedantu.comtestbook.com This interaction can influence the compound's physical properties and chemical reactivity. The hydrogen bond can decrease the acidity of the phenolic proton and may affect the conformation of the molecule.

Furthermore, the presence of both a hydroxyl and a carboxylic acid group introduces the possibility of tautomeric equilibria. While the benzoic acid form is expected to be the most stable, the relative positions of the functional groups could potentially allow for proton transfer, leading to different tautomeric forms. For instance, in related compounds like 2-hydroxy-3,5-dinitrobenzoic acid, the position of the bridging hydrogen in the intramolecular hydrogen bond can be influenced by the molecular environment.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

Kinetics: The rates of nucleophilic substitution reactions on this compound would be expected to be significantly faster than on non-activated aryl bromides due to the stabilizing effect of the nitro groups on the Meisenheimer intermediate. acs.org For palladium-catalyzed couplings, the rate-limiting step is often the oxidative addition of the palladium(0) catalyst to the aryl-bromide bond. The electron-withdrawing nature of the substituents on the aromatic ring would likely accelerate this step. researchgate.net Kinetic studies on the reactions of other nitroaromatic compounds have been performed to elucidate reaction mechanisms. rsc.orgrsc.orgorientjchem.org

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 3 Bromo 5 Hydroxy 2,6 Dinitrobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as the cornerstone for the unambiguous structure determination of organic compounds. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete picture of the atomic framework and spatial relationships can be assembled.

The ¹H and ¹³C NMR spectra of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid are dictated by the electronic environment of each nucleus, which is heavily influenced by the nature and position of the substituents on the benzene (B151609) ring. The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly deshields (moves to a higher chemical shift) adjacent and para-positioned nuclei. nih.gov The hydroxyl (-OH) and bromo (-Br) groups also exert predictable electronic effects.

Proton (¹H) NMR: The structure of this compound features a single, isolated aromatic proton (H-4). Due to the strong deshielding effects of the two ortho nitro groups and the para bromine atom, this proton is expected to resonate at a significantly downfield chemical shift, likely in the range of 8.5-9.0 ppm. For comparison, the aromatic protons in 3,5-dinitrobenzoic acid resonate around 9.0 ppm. chemicalbook.com The signals for the acidic protons of the carboxyl and hydroxyl groups would also be present, typically as broad singlets, with chemical shifts that can vary significantly depending on the solvent and concentration.

Carbon-¹³C NMR: The ¹³C NMR spectrum would display seven distinct signals corresponding to the six aromatic carbons and the carboxyl carbon. The chemical shifts can be predicted based on substituent effects:

C-1 (Carboxyl-bearing): Its chemical shift will be influenced by the adjacent electron-withdrawing nitro groups.

C-2 and C-6 (Nitro-bearing): These carbons are directly attached to the strongly electron-withdrawing nitro groups, causing them to be significantly deshielded.

C-3 (Bromo-bearing): The bromine atom will have a moderate influence on the chemical shift of this carbon.

C-5 (Hydroxyl-bearing): The hydroxyl group will cause a shielding effect (upfield shift) on this carbon.

C-4 (Proton-bearing): This carbon's chemical shift is influenced by its neighboring substituents.

Carboxyl Carbon (-COOH): This quaternary carbon typically appears in the 165-175 ppm region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Influencing Factors |

|---|---|---|---|

| H-4 | 8.5 - 9.0 | - | Deshielded by two ortho nitro groups and para bromine. |

| OH | Variable (Broad) | - | Solvent and concentration dependent; hydrogen bonding. |

| COOH | Variable (Broad) | - | Solvent and concentration dependent; hydrogen bonding. |

| C-1 | - | ~130-135 | Substituted with COOH; flanked by two NO₂ groups. |

| C-2 | - | ~150-155 | Strongly deshielded by attached NO₂ group. |

| C-3 | - | ~115-120 | Attached to bromine. |

| C-4 | - | ~125-130 | Positioned between bromo and hydroxyl-bearing carbons. |

| C-5 | - | ~155-160 | Shielded by attached OH group. |

| C-6 | - | ~150-155 | Strongly deshielded by attached NO₂ group. |

| -COOH | - | ~165-170 | Standard range for carboxylic acids. |

Note: These are estimated values based on typical substituent effects in substituted benzoic acids. Actual experimental values may vary.

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for confirming the complex structure of polysubstituted aromatics. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds. creative-biostructure.com For this compound, with its single isolated aromatic proton, a standard COSY spectrum would not show any cross-peaks in the aromatic region. However, it could be used to confirm the absence of coupling to other protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). sdsu.educreative-biostructure.com This would be crucial for definitively assigning the ¹³C signal for C-4 by showing a cross-peak to the lone aromatic proton (H-4). This provides a vital anchor point for further structural elucidation.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful 2D NMR technique for mapping the carbon skeleton by revealing long-range couplings (typically 2-4 bonds) between protons and carbons. youtube.comcreative-biostructure.com For this molecule, HMBC would be essential:

The aromatic proton (H-4) would show correlations to the carbons two bonds away (C-3 and C-5) and three bonds away (C-2 and C-6).

The hydroxyl proton could show correlations to C-5 (two bonds) and C-4/C-6 (three bonds), confirming its position.

The carboxyl proton might show correlations to C-1 (two bonds) and C-2/C-6 (three bonds). These correlations would provide unequivocal proof of the substitution pattern around the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. slideshare.net A NOESY spectrum could reveal spatial proximity between the hydroxyl proton and the proton at H-4, as well as potential interactions with the adjacent nitro group at C-6, providing conformational information.

Bromine possesses two NMR active isotopes, ⁷⁹Br and ⁸¹Br. huji.ac.il Both are quadrupolar nuclei, which means they have a non-spherical distribution of charge. This property causes them to interact with local electric field gradients, leading to very fast nuclear relaxation and, consequently, very broad NMR signals. huji.ac.il In small, covalently bonded molecules, the signals are often too broad to be detected by standard high-resolution liquid-state NMR spectrometers. huji.ac.il

Of the two isotopes, ⁸¹Br is generally the nucleus of choice for liquid-state NMR studies because it is more sensitive and typically yields slightly narrower signals than ⁷⁹Br. huji.ac.il However, the practical application of bromine NMR is often limited to studies of bromide ions in symmetrical environments or for solid-state NMR applications. huji.ac.ilpascal-man.com For a molecule like this compound in solution, obtaining a useful ⁷⁹Br or ⁸¹Br spectrum would be challenging. In solid-state NMR, ⁷⁹Br can be useful for adjusting the magic angle due to its clear quadrupolar spinning sidebands. huji.ac.il

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally useful for identifying functional groups, each of which has characteristic absorption or scattering frequencies.

Each functional group in this compound has a distinct vibrational signature.

Carboxyl Group (-COOH): This group gives rise to two prominent bands. The carbonyl (C=O) stretching vibration appears as a strong, sharp band, typically in the range of 1700-1750 cm⁻¹. The hydroxyl (O-H) stretch of the carboxylic acid is a very broad and intense absorption spanning from approximately 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer structure common in carboxylic acids. mdpi.com

Hydroxyl Group (-OH): The phenolic O-H stretching vibration typically appears as a broad band around 3200-3600 cm⁻¹. mdpi.com Its exact position and broadness are highly sensitive to hydrogen bonding.

Nitro Groups (-NO₂): Nitroaromatic compounds display two characteristic strong stretching vibrations. The asymmetric stretch (ν_as(NO₂)) is found at higher wavenumbers, typically 1500-1570 cm⁻¹, while the symmetric stretch (ν_s(NO₂)) appears in the 1300-1370 cm⁻¹ region. nih.gov

Bromo Moiety (C-Br): The carbon-bromine stretching vibration occurs in the fingerprint region of the spectrum at lower frequencies, typically between 500 and 680 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Carboxyl (-COOH) | O-H stretch | 2500 - 3300 | Strong, Very Broad |

| C=O stretch | 1700 - 1750 | Strong, Sharp | |

| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 | Medium-Strong, Broad |

| Nitro (-NO₂) | Asymmetric stretch | 1500 - 1570 | Strong |

| Symmetric stretch | 1300 - 1370 | Strong | |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Variable |

| Bromo (C-Br) | C-Br stretch | 500 - 680 | Medium-Strong |

Source: Data compiled from general spectroscopic principles and studies on substituted benzoic acids. mdpi.comnih.gov

The vibrational spectra of this compound are profoundly affected by both intramolecular and intermolecular hydrogen bonding.

Intermolecular Hydrogen Bonding: Like most benzoic acids, this compound is expected to form strong hydrogen-bonded dimers in the solid state and in non-polar solvents. ucl.ac.uk This interaction involves the carboxyl groups of two molecules associating, which leads to the characteristic, extremely broad O-H stretching band observed in the IR spectrum between 2500-3300 cm⁻¹. mun.caresearchgate.net The formation of these dimers also typically shifts the C=O stretching frequency to a lower wavenumber compared to the free monomer. ucl.ac.uk

Intramolecular Hydrogen Bonding: The presence of a hydroxyl group at C-5 and a nitro group at C-6 allows for the potential formation of an intramolecular hydrogen bond between the phenolic hydrogen and an oxygen atom of the nitro group. This type of interaction would cause the phenolic O-H stretching vibration to shift to a lower frequency (a red shift) and become broader compared to a free phenolic O-H. This internal bonding can influence the molecule's conformation and chemical reactivity. Studies on similar substituted phenols have demonstrated that such interactions are readily identified using vibrational spectroscopy. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, with a molecular formula of C7H3BrN2O7, the expected monoisotopic mass is approximately 305.91236 Da. echemi.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. By comparing the experimentally measured exact mass to the theoretical mass calculated from the isotopic masses of the constituent elements, HRMS can confirm the molecular formula of a compound with a high degree of confidence. For this compound, an HRMS analysis would be expected to yield a mass measurement very close to its calculated exact mass, thereby verifying its elemental formula as C7H3BrN2O7.

Table 1: Theoretical Isotopic Mass Data for this compound

| Property | Value |

| Molecular Formula | C7H3BrN2O7 |

| Molecular Weight | 307.01 g/mol cookechem.com |

| Exact Mass | 305.91236 Da echemi.com |

| Monoisotopic Mass | 305.91236 Da echemi.com |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific mass-to-charge ratio and inducing its fragmentation to produce product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of small molecules such as water (H2O), carbon monoxide (CO), carbon dioxide (CO2), and nitro groups (NO2). The bromine atom and the relative positions of the functional groups on the aromatic ring would direct the fragmentation, leading to a unique MS/MS spectrum that could be used for structural confirmation. While specific experimental MS/MS data for this compound is not available, analysis of related nitroaromatic compounds suggests these fragmentation patterns are probable.

X-ray Crystallography for Precise Solid-State Structure Determination

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would be required. The diffraction pattern of X-rays passing through the crystal would be analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This would reveal the precise molecular geometry, including the planarity of the benzene ring and the orientation of the carboxyl, hydroxyl, nitro, and bromo substituents. For related compounds like 3-bromo-2-hydroxybenzoic acid, X-ray diffraction has been used to determine its crystal structure. nih.gov

Beyond the structure of a single molecule, X-ray crystallography also elucidates how molecules are arranged in the crystal lattice. This includes identifying intermolecular interactions such as hydrogen bonding (e.g., between the carboxylic acid and hydroxyl groups), halogen bonding, and π-π stacking interactions between the aromatic rings. These interactions form predictable patterns known as supramolecular synthons. For instance, carboxylic acids often form dimeric structures through hydrogen bonding. nih.govnih.gov The study of polymorphism, the ability of a compound to crystallize in different forms, is also enabled by X-ray diffraction, as each polymorph will have a unique crystal structure. Research on similar molecules like 3,5-dinitrobenzoic acid has explored its polymorphic forms and supramolecular structures. nih.govzenodo.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure. The absorption of light corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores within the molecule.

For this compound, the aromatic ring substituted with electron-withdrawing nitro groups and electron-donating hydroxyl and bromo groups constitutes a conjugated system. This extended conjugation is expected to result in absorption bands in the UV or visible region. The precise position and intensity of these bands would be influenced by the solvent polarity. While specific UV-Vis spectral data for this compound is not documented in readily accessible literature, related compounds are known to exhibit characteristic electronic transitions.

Theoretical and Computational Chemistry Studies on 3 Bromo 5 Hydroxy 2,6 Dinitrobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in predicting the properties of molecules. These methods are used to determine the optimal three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons, which in turn govern the molecule's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying polyatomic molecules. nih.gov By applying DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), one can calculate the ground state optimized geometry of 3-bromo-5-hydroxy-2,6-dinitrobenzoic acid. researchgate.net This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.

For a related compound, 3,5-dinitrobenzoic acid, DFT calculations have been performed to determine its equilibrium geometry. nih.gov Similar calculations for this compound would yield important data on bond lengths, bond angles, and dihedral angles. These parameters are influenced by the electronic effects of the substituents—the electron-withdrawing nitro groups, the bromine atom, and the electron-donating hydroxyl group—as well as steric hindrance between the bulky ortho substituents.

Illustrative Optimized Geometric Parameters of a Substituted Benzoic Acid Derivative The following table presents theoretical data for a related substituted benzoic acid to illustrate the type of information obtained from DFT calculations.

| Parameter | Bond | Calculated Value (Å) |

|---|---|---|

| Bond Length | C-Br | 1.89 |

| C-O (hydroxyl) | 1.36 | |

| C-N (nitro) | 1.48 | |

| C=O (carboxyl) | 1.22 | |

| C-O (carboxyl) | 1.35 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net

A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. researchgate.net For aromatic compounds with multiple nitro groups, such as 3,5-dinitrobenzoic acid, the HOMO-LUMO gap is expected to be relatively small, which is a factor in their biological activity and reactivity. researchgate.net The presence of additional substituents like bromine and a hydroxyl group on the benzene (B151609) ring of this compound would further modulate these energy levels. The electron-withdrawing nitro groups and bromine atom would lower the energy of the LUMO, while the hydroxyl group would raise the energy of the HOMO, likely resulting in a small energy gap.

Illustrative Frontier Orbital Energies for a Dinitroaromatic Compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -3.2 |

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior, particularly in relation to electrophilic and nucleophilic attacks. wuxiapptec.com The ESP map illustrates regions of negative potential (electron-rich, typically shown in red) and positive potential (electron-poor, shown in blue).

For a molecule like this compound, the ESP surface would show significant negative potential around the oxygen atoms of the nitro and carboxyl groups, as well as the hydroxyl group. These regions are susceptible to electrophilic attack. nih.gov Conversely, the hydrogen atom of the carboxylic acid and potentially the regions near the hydrogen of the hydroxyl group would exhibit positive potential, making them sites for nucleophilic attack. wuxiapptec.com The ESP analysis is also instrumental in understanding intermolecular interactions, such as hydrogen bonding. ucl.ac.uk

In this compound, the oxygen and nitrogen atoms of the nitro groups are expected to carry significant negative charges, reflecting their high electronegativity. researchgate.net The carbon atom of the carboxyl group would likely have a positive charge. The bromine atom, being electronegative, would also carry a partial negative charge. These charge distributions are critical for understanding the molecule's reactivity and intermolecular interactions. researchgate.net

Illustrative Mulliken Atomic Charges for a Substituted Nitrobenzoic Acid Derivative

| Atom | Charge (a.u.) |

|---|---|

| C (attached to -COOH) | +0.45 |

| C (attached to -Br) | +0.10 |

| C (attached to -OH) | -0.15 |

| C (attached to -NO2) | +0.30 |

| O (carbonyl) | -0.55 |

| O (hydroxyl in COOH) | -0.60 |

| N (nitro) | +0.90 |

| O (nitro) | -0.50 |

Derivatization and Chemical Modifications of 3 Bromo 5 Hydroxy 2,6 Dinitrobenzoic Acid

Synthesis and Characterization of Esters and Amides from the Carboxyl Group

The carboxylic acid group is a primary site for derivatization, readily converted into esters and amides, which are fundamental in various fields of chemical research.

Ester Synthesis: Esters of 3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid can be synthesized through several established methods. The most direct approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction is reversible and often requires heating and removal of water to drive it to completion. byjus.comlearncbse.in

Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the carboxylic acid can first be converted to a more reactive intermediate. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride transforms the acid into its corresponding acyl chloride. This highly reactive intermediate can then be reacted with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270), to afford the desired ester with high efficiency. Another mild method is the Mitsunobu reaction, which uses triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) to facilitate the esterification with an alcohol. acs.org Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC), often used with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can also directly couple the carboxylic acid with an alcohol. jocpr.com

Amide Synthesis: The synthesis of amides from this compound typically requires activation of the carboxyl group. While direct amidation with amines is possible, it usually demands high temperatures and may not be suitable for this substituted aromatic acid due to its electronic properties. nih.govcore.ac.uk A more practical and widely used approach involves a two-step process. youtube.comyoutube.com First, the carboxylic acid is converted into an acyl chloride using thionyl chloride or a similar reagent. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. This reaction is generally rapid and high-yielding.

Modern coupling reagents also provide an efficient route to amides. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) activate the carboxylic acid in situ, allowing for direct reaction with an amine under mild conditions to yield the amide.

Table 1: Representative Esterification and Amidation Reactions

| Transformation | Reactant | Key Reagents/Catalyst | Typical Solvent | Expected Product |

|---|---|---|---|---|

| Esterification (Fischer) | Methanol | H₂SO₄ (catalytic) | Methanol (excess) | Methyl 3-bromo-5-hydroxy-2,6-dinitrobenzoate |

| Esterification (via Acyl Chloride) | Ethanol | 1. SOCl₂ 2. Pyridine | 1. Toluene 2. Dichloromethane | Ethyl 3-bromo-5-hydroxy-2,6-dinitrobenzoate |

| Amidation (via Acyl Chloride) | Dimethylamine | 1. SOCl₂ 2. Triethylamine | 1. Toluene 2. Dichloromethane | N,N-Dimethyl-3-bromo-5-hydroxy-2,6-dinitrobenzamide |

| Amidation (Coupling Agent) | Aniline (B41778) | HATU, DIPEA | Dimethylformamide (DMF) | N-Phenyl-3-bromo-5-hydroxy-2,6-dinitrobenzamide |

Etherification and Alkylation of the Hydroxyl Moiety

The phenolic hydroxyl group offers another site for modification through etherification or alkylation. The electron-withdrawing nature of the two nitro groups increases the acidity of the phenolic proton, facilitating its removal by a base.

The most common method for this transformation is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form a phenoxide anion. This nucleophilic phenoxide then displaces a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to form an ether. Anhydrous polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are typically used to facilitate the reaction. This method allows for the introduction of a wide variety of alkyl groups onto the phenolic oxygen. acs.org Alkyl trifluoroborates have also been reported as effective alkylating agents for carboxylic acids under palladium catalysis, a strategy that could potentially be adapted. nih.govnih.gov

Table 2: Representative Etherification Reactions

| Reaction Type | Alkylating Agent | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Williamson Ether Synthesis | Methyl iodide (CH₃I) | K₂CO₃ | DMF | 3-Bromo-5-methoxy-2,6-dinitrobenzoic acid |

| Williamson Ether Synthesis | Ethyl bromide (CH₃CH₂Br) | K₂CO₃ | Acetone | 3-Bromo-5-ethoxy-2,6-dinitrobenzoic acid |

| Williamson Ether Synthesis | Benzyl (B1604629) bromide (BnBr) | NaH | THF | 3-Bromo-5-(benzyloxy)-2,6-dinitrobenzoic acid |

Reductive Transformations of the Nitro Groups to Produce Aminated Derivatives

The reduction of the two nitro groups to primary amino groups is a significant transformation that dramatically alters the electronic properties of the molecule, converting strong electron-withdrawing groups into strong electron-donating groups. masterorganicchemistry.com This opens up further avenues for derivatization, such as diazotization and subsequent reactions.

A variety of methods exist for reducing aromatic nitro compounds. wikipedia.org

Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas (H₂) over a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. This method is often performed under mild conditions but requires specialized hydrogenation equipment. masterorganicchemistry.com

Metal-Acid Systems: A classic and robust method involves the use of an active metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). elsevierpure.comresearchgate.net The reaction generates the corresponding aniline derivative as an ammonium (B1175870) salt, which is then neutralized with a base to liberate the free amine.

Transfer Hydrogenation: Reagents like hydrazine (B178648) or sodium borohydride (B1222165) can be used in the presence of a catalyst to reduce nitro groups. unimi.itniscpr.res.in These methods can sometimes offer greater chemoselectivity.

Selective Reagents: Reagents such as tin(II) chloride (SnCl₂) or sodium hydrosulfite (Na₂S₂O₄) can also be employed, sometimes allowing for the selective reduction of one nitro group over another, although achieving selectivity between the two equivalent nitro groups on this specific molecule would be challenging. wikipedia.org

For this compound, the complete reduction of both nitro groups would yield 3-bromo-2,6-diamino-5-hydroxybenzoic acid . The high chemoselectivity of these reductions often leaves the carboxylic acid and aryl bromide functionalities intact. researchgate.net

Table 3: Common Methods for Nitro Group Reduction

| Method | Reagents | Conditions | Expected Product |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ (gas), Pd/C (10%) | Methanol, Room Temp, 1-3 atm | 3-Bromo-2,6-diamino-5-hydroxybenzoic acid |

| Metal-Acid Reduction | Fe powder, HCl (conc.) | Ethanol/Water, Reflux | 3-Bromo-2,6-diamino-5-hydroxybenzoic acid |

| Metal Salt Reduction | SnCl₂·2H₂O | Ethanol, Reflux | 3-Bromo-2,6-diamino-5-hydroxybenzoic acid |

Functionalization at the Bromine Position via Substitution or Cross-Coupling Reactions

The carbon-bromine bond provides a handle for introducing new carbon-carbon or carbon-heteroatom bonds, significantly diversifying the molecular scaffold.

Palladium-Catalyzed Cross-Coupling Reactions: Aryl bromides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, to form a new C-C bond. libretexts.orgyoutube.com Using phenylboronic acid, for example, would yield a phenyl-substituted derivative. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or K₃PO₄), and is tolerant of many functional groups. researchgate.netnih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is co-catalyzed by palladium and copper(I) salts (e.g., CuI) in the presence of an amine base. libretexts.orgnih.gov This method is invaluable for synthesizing arylalkynes.

Heck Coupling: This reaction couples the aryl bromide with an alkene to form a substituted alkene product.

Nucleophilic Aromatic Substitution (SₙAr): The presence of two strongly electron-withdrawing nitro groups ortho and para to the bromine atom activates the ring for nucleophilic aromatic substitution (SₙAr). wikipedia.orglibretexts.org In this mechanism, a strong nucleophile attacks the carbon bearing the bromine, forming a stabilized anionic intermediate (a Meisenheimer complex), followed by the loss of the bromide leaving group. nih.govresearchgate.net This allows for the direct displacement of bromine by nucleophiles such as alkoxides, thiolates, or amines, although harsh conditions may be required. The reactivity order for leaving groups in SₙAr reactions is typically F > Cl ≈ Br > I. researchgate.net

Table 4: Representative Cross-Coupling and SₙAr Reactions

| Reaction Type | Coupling Partner/Nucleophile | Catalyst/Base | Expected Product |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 5-Hydroxy-2,6-dinitro-[1,1'-biphenyl]-3-carboxylic acid |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI / Et₃N | 5-Hydroxy-2,6-dinitro-3-(phenylethynyl)benzoic acid |

| SₙAr Reaction | Sodium methoxide (B1231860) (NaOMe) | None (reagent is base) | 3-Methoxy-5-hydroxy-2,6-dinitrobenzoic acid |

Design and Synthesis of Multi-Component Crystalline Materials (e.g., Co-crystals, Salts) Incorporating this compound

Beyond covalent modification, this compound is an excellent candidate for forming multi-component crystalline materials, such as salts and co-crystals, through non-covalent interactions. These materials can exhibit modified physicochemical properties like solubility and stability.

Salt Formation: The acidic proton of the carboxylic acid group (pKa typically lowered by the electron-withdrawing nitro groups) can be transferred to a basic co-former, creating a salt. uni.edu The likelihood of salt versus co-crystal formation is often predicted by the difference in pKa values (ΔpKa) between the acid and the base. A general rule suggests that if the ΔpKa is greater than 2-3, proton transfer is likely, resulting in salt formation. rsc.orgresearch-nexus.netresearchgate.net Suitable bases include aromatic amines like pyridine or inorganic bases.

Co-crystal Synthesis: Co-crystals are formed when the benzoic acid and a co-former molecule are linked by non-covalent interactions, primarily hydrogen bonds, without proton transfer. The carboxylic acid, hydroxyl, and nitro groups are all potent hydrogen bond donors or acceptors. This allows the title compound to form robust supramolecular synthons with a wide variety of co-formers, such as amides (e.g., nicotinamide), other carboxylic acids, or pyridines. researchgate.netresearchgate.netacs.orgnih.gov Common methods for preparing co-crystals include slow evaporation from solution, reaction crystallization, and solid-state grinding (mechanochemistry). nih.gov

Table 5: Examples of Multi-Component Crystalline Material Synthesis

| Material Type | Co-former | Synthetic Method | Key Intermolecular Interaction |

|---|---|---|---|

| Salt | Pyridine | Slow Evaporation | Ionic bond (carboxylate-pyridinium), Hydrogen bond |

| Co-crystal | Nicotinamide | Liquid-Assisted Grinding | Hydrogen bond (acid-pyridine, acid-amide) |

| Co-crystal | Isoniazid | Solution Crystallization | Hydrogen bond (acid-pyridine, hydroxyl-hydrazide) |

Advanced Chemical Applications and Emerging Research Horizons Focus on Fundamental Chemical Science

Role as a Model Compound for Mechanistic Organic Chemistry Studies (e.g., substituent effects on acidity or reactivity)

3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid serves as an excellent model for studying substituent effects on the properties of aromatic systems. The acidity of the carboxylic acid group is profoundly influenced by the electronic nature of the other substituents on the benzene (B151609) ring.

Substituent Effects on Acidity:

The dissociation of a carboxylic acid is an equilibrium process, and any factor that stabilizes the resulting carboxylate anion will increase the acidity (lower pKa value). openstax.org

Electron-Withdrawing Groups (EWGs): These groups pull electron density away from the aromatic ring and the carboxylate group, delocalizing the negative charge and stabilizing the anion. The two nitro groups (-NO2) are powerful EWGs due to both inductive and resonance effects. fiveable.melibretexts.org The bromine atom also acts as an EWG through its inductive effect. This stabilization of the conjugate base makes the corresponding benzoic acid more acidic. libretexts.org For instance, nitrobenzoic acids are generally about ten times more acidic than benzoic acid itself. wikipedia.org

Electron-Donating Groups (EDGs): These groups push electron density into the ring, which destabilizes the negative charge on the carboxylate anion, making the acid less acidic. fiveable.me The hydroxyl group (-OH) is typically an electron-donating group through resonance.

In this compound, the acid-strengthening effects of the two nitro groups and the bromine atom are expected to significantly outweigh the acid-weakening effect of the hydroxyl group. Furthermore, the presence of substituents at the ortho positions (the two nitro groups) can have a particularly strong influence on acidity, a phenomenon known as the ortho-effect, which is a combination of steric and electronic factors. libretexts.org

The following table illustrates the impact of different substituents on the acidity of benzoic acid.

| Compound Name | Substituent(s) | pKa | Effect on Acidity vs. Benzoic Acid |

| Benzoic Acid | -H | 4.20 | Baseline |

| 4-Nitrobenzoic Acid | -NO₂ (para) | 3.44 | More Acidic |

| 3,5-Dinitrobenzoic Acid | Two -NO₂ (meta) | 2.80 | Significantly More Acidic |

| 4-Hydroxybenzoic Acid | -OH (para) | 4.58 | Less Acidic |

| 4-Bromobenzoic Acid | -Br (para) | 4.00 | More Acidic |

Beyond acidity, the substituents also dictate the reactivity of the aromatic ring toward further electrophilic or nucleophilic substitution reactions. The strong deactivating nature of the nitro and carboxyl groups would make further electrophilic aromatic substitution extremely difficult. libretexts.org Conversely, these electron-withdrawing groups make the ring electron-deficient and thus more susceptible to nucleophilic aromatic substitution, where a nucleophile could potentially displace one of the nitro groups or the bromine atom.

Potential as a Building Block in Complex Molecule Synthesis Research

The multiple, distinct functional groups on this compound make it a versatile building block for the synthesis of more complex molecules. nbinno.com Each functional group offers a handle for specific chemical transformations:

Carboxylic Acid Group: This group can readily undergo standard reactions such as esterification (to form esters), amidation (to form amides), or reduction (to form a benzyl (B1604629) alcohol). nbinno.com